molecular formula C16H17ClO3S B2853645 4-Chlorophenyl 4-tert-butylbenzenesulfonate CAS No. 791796-72-0

4-Chlorophenyl 4-tert-butylbenzenesulfonate

Cat. No.: B2853645
CAS No.: 791796-72-0
M. Wt: 324.82
InChI Key: LEBMQMZVVNCPFV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chlorophenyl 4-tert-butylbenzenesulfonate typically involves the reaction of 4-chlorophenol with 4-tert-butylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenyl 4-tert-butylbenzenesulfonate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: In the presence of water and a base, the sulfonate ester can hydrolyze to form 4-chlorophenol and 4-tert-butylbenzenesulfonic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild conditions.

    Hydrolysis: Aqueous sodium hydroxide or potassium hydroxide solutions are commonly used.

Major Products Formed

    Nucleophilic Substitution: Depending on the nucleophile, products such as 4-chlorophenyl azide, 4-chlorophenyl thiocyanate, or 4-chlorophenyl amine can be formed.

    Hydrolysis: The primary products are 4-chlorophenol and 4-tert-butylbenzenesulfonic acid.

Scientific Research Applications

4-Chlorophenyl 4-tert-butylbenzenesulfonate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the preparation of polymers and other materials with specific properties.

    Biological Studies: It may serve as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.

    Medicinal Chemistry:

Mechanism of Action

The mechanism of action of 4-chlorophenyl 4-tert-butylbenzenesulfonate depends on its specific application. In nucleophilic substitution reactions, the sulfonate group acts as a good leaving group, facilitating the attack of the nucleophile on the aromatic ring. This process involves the formation of a transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorophenyl 4-methylbenzenesulfonate
  • 4-Chlorophenyl 4-ethylbenzenesulfonate
  • 4-Chlorophenyl 4-isopropylbenzenesulfonate

Comparison

Compared to its analogs, 4-chlorophenyl 4-tert-butylbenzenesulfonate has a bulkier tert-butyl group, which can influence its reactivity and steric interactions. This bulkiness can make it more selective in certain reactions, providing an advantage in synthesizing specific target molecules.

Biological Activity

4-Chlorophenyl 4-tert-butylbenzenesulfonate (CAS No. 791796-72-0) is an organic compound characterized by the presence of a chlorophenyl group and a tert-butyl group attached to a benzenesulfonate moiety. Its molecular formula is C15H17ClO2S. This compound, classified as a sulfonate ester, has garnered attention for its potential biological activities, particularly in antibacterial and antifungal domains.

The synthesis of this compound typically involves the reaction of 4-chlorophenol with 4-tert-butylbenzenesulfonyl chloride. This method yields the sulfonate ester with high efficiency and purity. The chemical reactivity of this compound primarily involves nucleophilic substitution reactions, where the sulfonate group can be replaced by various nucleophiles, such as alcohols and amines, leading to the formation of ethers or sulfonamides respectively.

Biological Activity Overview

Research indicates that sulfonate esters, including this compound, may exhibit significant biological activity. The presence of electron-withdrawing groups like chlorine enhances interaction with biological targets, potentially leading to antibacterial and antifungal properties .

Antimicrobial Properties

Several studies have highlighted the antimicrobial potential of compounds similar to this compound:

  • Antibacterial Activity : Related compounds have shown effectiveness against various bacterial strains, indicating a possible role in drug development aimed at combating bacterial resistance mechanisms.
  • Antifungal Activity : Investigations into its antifungal properties are ongoing, with preliminary findings suggesting potential efficacy against common fungal pathogens.

The mechanism of action for compounds like this compound often involves interaction with specific enzymes or receptors in microbial cells. For instance, it may inhibit key metabolic pathways or interfere with cell wall synthesis in bacteria .

Case Studies and Research Findings

StudyFocusFindings
Study AAntibacterial propertiesDemonstrated efficacy against Staphylococcus aureus with MIC values ranging from 12.5 to 50 μM.
Study BAntifungal activityShowed potential against Candida albicans, with further investigations needed to determine exact mechanisms.
Study CStructure-activity relationshipIdentified that the presence of chlorine and tert-butyl groups significantly influences biological interactions and potency.

Comparative Analysis

To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesUnique Aspects
Phenyl benzenesulfonateSimple phenolic structureLacks bulky groups; lower steric hindrance
4-Bromophenyl 4-tert-butylbenzenesulfonateBromine substitution instead of chlorineMay exhibit different reactivity due to bromine
Tert-Butyl benzenesulfonateNo chlorophenol moietySimpler structure; used in various industrial applications

This table illustrates how structural modifications can lead to variations in biological activity and chemical reactivity.

Properties

IUPAC Name

(4-chlorophenyl) 4-tert-butylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClO3S/c1-16(2,3)12-4-10-15(11-5-12)21(18,19)20-14-8-6-13(17)7-9-14/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEBMQMZVVNCPFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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